2-(Methylamino)-1,8-naphthyridine-3-carbonitrile
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Overview
Description
2-(Methylamino)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that features a naphthyridine core with a methylamino group at the 2-position and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1,8-naphthyridine-3-carbonitrile typically involves the reaction of 2-chloro-1,8-naphthyridine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1,8-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in ethanol or methanol.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)quinoline
- 2-(Dimethylamino)quinoline
- 2-(Methylamino)pyridine
Uniqueness
2-(Methylamino)-1,8-naphthyridine-3-carbonitrile is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60467-77-8 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(methylamino)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8N4/c1-12-9-8(6-11)5-7-3-2-4-13-10(7)14-9/h2-5H,1H3,(H,12,13,14) |
InChI Key |
BOKZEKOKJJNDCB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C=CC=NC2=N1)C#N |
Origin of Product |
United States |
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